

Developing a standardized protocol for C.I. Direct Violet 66 staining

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Compound of Interest

Compound Name: C.I. Direct violet 66

Cat. No.: B12384119

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Application Notes: C.I. Direct Violet 66 for Histological Staining

Introduction

C.I. Direct Violet 66 (Colour Index No. 29120) is a water-soluble, anionic diazo dye.^[1] While traditionally utilized in the textile and paper industries, its chemical properties as a direct dye indicate significant potential for application in histological staining.^{[1][2]} Direct dyes are characterized by their ability to bind to tissues without the need for a mordant, particularly to structures rich in linear, aggregated proteins like amyloid and collagen.^{[1][3]} The staining mechanism is believed to involve the formation of hydrogen bonds between the planar dye molecules and the β -pleated sheet structure of amyloid fibrils or the organized structure of collagen fibers.^{[1][3]} These application notes provide a standardized protocol for the use of **C.I. Direct Violet 66** for staining both paraffin-embedded and frozen tissue sections. It is important to note that optimization of incubation times, dye concentration, and differentiation steps may be necessary for specific tissue types and research applications.^[1]

Principle of Staining

The proposed staining mechanism for **C.I. Direct Violet 66** is analogous to other direct dyes used in histology, such as Congo Red and Sirius Red.^[1] The dye's planar molecular structure allows it to align with and bind to the surfaces of fibrous proteins. This binding is primarily due to non-covalent interactions, including hydrogen bonding and van der Waals forces.^{[3][4]} This

alignment results in a stable and visible stain, appearing as violet to reddish-purple in the target structures.^[1]

Physicochemical Properties of C.I. Direct Violet 66

Property	Value	Reference
C.I. Name	Direct Violet 66	^[3] ^[5]
C.I. Number	29120	^[3] ^[5]
Chemical Class	Diazo Dye	^[3] ^[5]
Molecular Formula	$C_{32}H_{19}Cu_2N_7Na_2O_{14}S_4$	^[3]
Molecular Weight	1026.88 g/mol	^[3]
Appearance	Violet Powder	^[3] ^[6]
Solubility	Soluble in water	^[3] ^[5] ^[6]

Staining Performance and Characteristics

Parameter	Observation/Value	Notes
Expected Staining		
Amyloid Deposits	Violet to reddish-purple	[1]
Collagen	Violet to reddish-purple	[3][4]
Nuclei (with counterstain)	Blue	[1]
Background	Pale violet or colorless	Dependent on differentiation[1]
Performance		
Staining Time	15 - 60 minutes	Optimization is recommended[1][4]
Counterstain Compatibility	Excellent	Compatible with Hematoxylin[1][4]
IHC Compatibility	High	Does not typically interfere with antigen-antibody binding[4]
Processing Stability	Excellent	Retains color through fixation, dehydration, clearing, and embedding[4]
Long-term Storage	Good	Stained sections are stable for archival purposes[4]
Lightfastness (Visible Light)	Good	Stable under normal laboratory light conditions[4]

Experimental Protocols

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.[3] Work in a well-ventilated area.

Protocol 1: Staining of Amyloid Deposits in Paraffin-Embedded Sections

This protocol is adapted from the principles of Congo Red staining for the detection of amyloid deposits.[\[3\]](#)

Reagents:

- **C.I. Direct Violet 66** (powder)
- 80% Ethanol
- 1% Sodium Hydroxide (NaOH)
- 1% Acid Alcohol (1 mL HCl in 99 mL 70% Ethanol)
- Mayer's Hematoxylin (optional, for counterstaining)
- Graded ethanols (70%, 95%, 100%)
- Xylene
- Resinous mounting medium

Solution Preparation:

- **Stock Saturated Alkaline Alcohol Solution:** Prepare a saturated solution of **C.I. Direct Violet 66** in 80% ethanol.
- **Working Staining Solution:** To 50 mL of the stock solution, add 0.5 mL of 1% sodium hydroxide immediately before use. Filter the solution.[\[3\]](#)

Staining Procedure:

- **Deparaffinization and Rehydration:**
 - Immerse slides in two changes of Xylene for 5 minutes each.[\[1\]](#)
 - Immerse in two changes of 100% Ethanol for 3 minutes each.[\[1\]](#)
 - Immerse in 95% Ethanol for 2 minutes.[\[1\]](#)

- Immerse in 70% Ethanol for 2 minutes.[\[1\]](#)
- Rinse in running tap water.[\[1\]](#)
- Pre-treatment: Incubate sections in the Alkaline Alcohol Solution for 20 minutes.
- Staining: Stain in the **C.I. Direct Violet 66** working solution for 20-60 minutes.[\[1\]](#)
- Rinsing: Rinse briefly in distilled water.[\[1\]](#)
- Differentiation: Differentiate in 1% acid alcohol, checking microscopically until amyloid is clear and the background is pale.[\[3\]](#)
- Counterstaining (Optional):
 - Stain with Mayer's Hematoxylin for 1-2 minutes.[\[3\]](#)
 - "Blue" in running tap water for 5-10 minutes.[\[1\]](#)
- Dehydration and Mounting:
 - Dehydrate through 95% Ethanol and two changes of 100% Ethanol for 2 minutes each.[\[1\]](#)
 - Clear in two changes of Xylene for 3 minutes each.[\[1\]](#)
 - Mount with a resinous mounting medium.[\[1\]](#)

Protocol 2: Staining of Collagen Fibers in Paraffin-Embedded Sections

This protocol adapts the Picro-Sirius Red method for collagen visualization.

Reagents:

- **C.I. Direct Violet 66** (powder)
- Saturated Aqueous Picric Acid
- 0.5% Acetic Acid Solution (0.5 mL glacial acetic acid in 99.5 mL distilled water)

- Mayer's Hematoxylin (optional)
- Graded ethanols
- Xylene
- Resinous mounting medium

Solution Preparation:

- Picro-Direct Violet 66 Solution: Dissolve 0.1 g of **C.I. Direct Violet 66** in 100 mL of saturated aqueous picric acid.[\[3\]](#)[\[7\]](#)

Staining Procedure:

- Deparaffinization and Rehydration: Follow the same procedure as in Protocol 1.
- Staining: Incubate slides in the Picro-Direct Violet 66 solution for 60 minutes at room temperature.[\[7\]](#)
- Rinsing: Rinse slides briefly in 0.5% acetic acid.[\[3\]](#)
- Washing: Wash in running tap water for 5 minutes.
- Counterstaining (Optional): Stain with Mayer's Hematoxylin for 1-2 minutes and "blue" in tap water.
- Dehydration and Mounting: Follow the same procedure as in Protocol 1.

Protocol 3: Staining of Frozen Sections

Reagents:

- **C.I. Direct Violet 66** working solution (from Protocol 1)
- Cold acetone or formalin
- 70% Ethanol

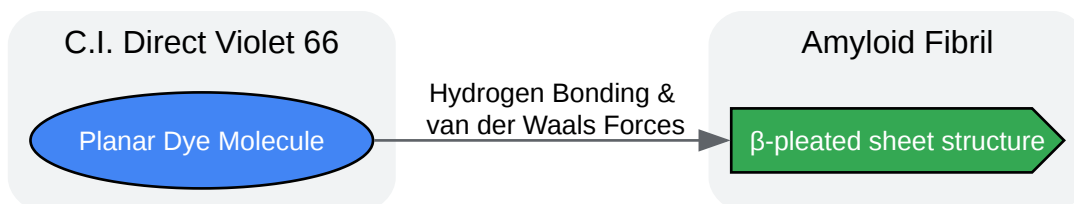
- Mayer's Hematoxylin (optional)
- Glycerol gelatin or other aqueous mounting medium

Procedure:

- Section Preparation:
 - Cut frozen sections at 5-10 μm thickness and mount on charged slides.[\[1\]](#)
 - Air dry sections for 30-60 minutes at room temperature.[\[1\]](#)
 - Fix in cold acetone or formalin for 10 minutes.[\[1\]](#)
 - Rinse in distilled water.[\[1\]](#)
- Pre-treatment: Incubate sections in Alkaline Alcohol Solution for 10 minutes.[\[1\]](#)
- Staining: Stain in **C.I. Direct Violet 66** working solution for 15-30 minutes.[\[1\]](#)
- Rinsing: Rinse briefly in distilled water.[\[1\]](#)
- Differentiation: Differentiate in 70% Ethanol for 30 seconds to 2 minutes with microscopic control.[\[1\]](#)
- Counterstaining (Optional):
 - Stain with Mayer's Hematoxylin for 1 minute.[\[1\]](#)
 - "Blue" in running tap water for 3-5 minutes.[\[1\]](#)
- Mounting: Mount with an aqueous mounting medium.

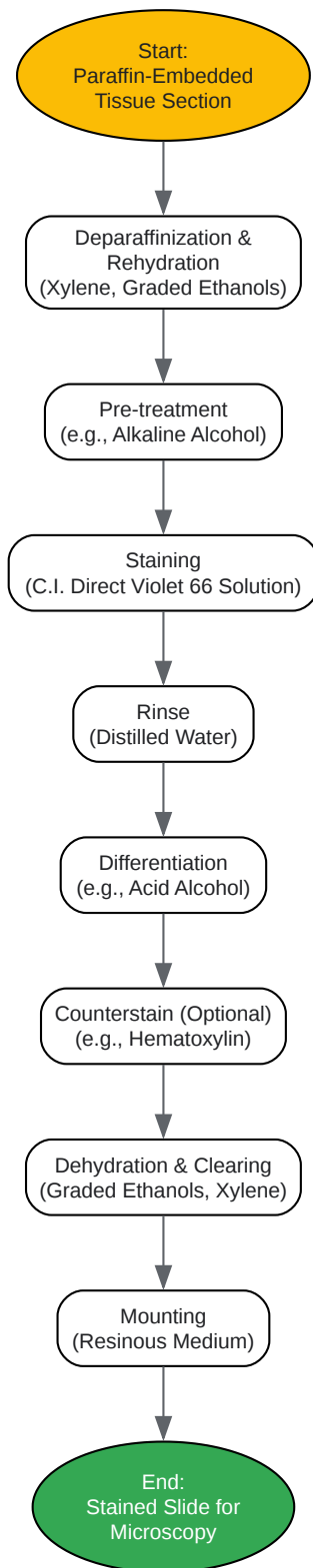
Diagrams and Workflows

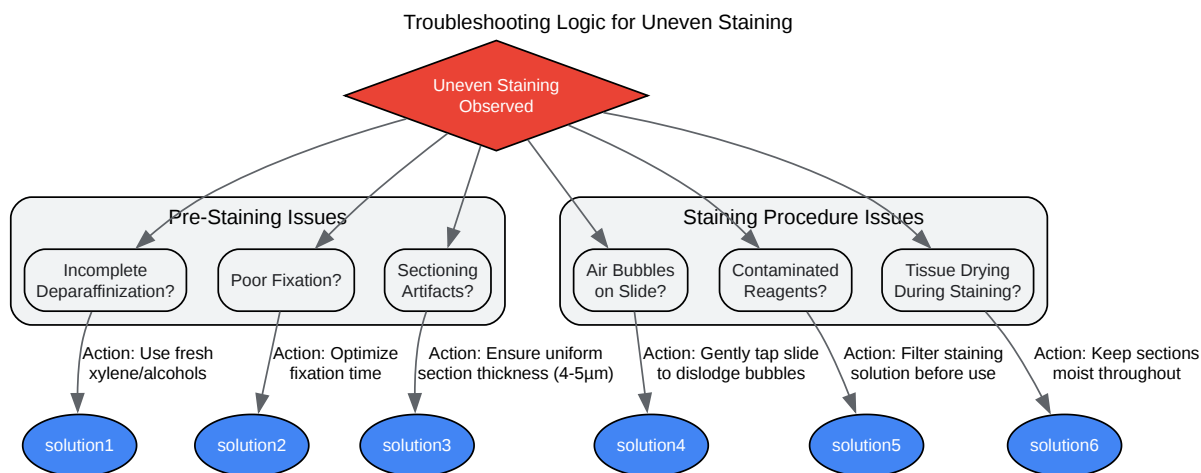
Proposed Mechanism: C.I. Direct Violet 66 Binding to Amyloid Fibrils

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Caption: Proposed non-covalent binding of Direct Violet 66 to protein fibrils.[3]

Experimental Workflow: Paraffin-Embedded Tissue Staining





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